molecular formula C16H24N2O9 B12792378 4,6-Bis(acetylamino)-5-hydroxycyclohexane-1,2,3-triyl triacetate CAS No. 34348-60-2

4,6-Bis(acetylamino)-5-hydroxycyclohexane-1,2,3-triyl triacetate

Cat. No.: B12792378
CAS No.: 34348-60-2
M. Wt: 388.37 g/mol
InChI Key: KQAGNQWUZPAEIG-UHFFFAOYSA-N
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Description

4,6-Bis(acetylamino)-5-hydroxycyclohexane-1,2,3-triyl triacetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple acetylamino and hydroxy groups attached to a cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(acetylamino)-5-hydroxycyclohexane-1,2,3-triyl triacetate typically involves multiple steps, including the acetylation of amino groups and the hydroxylation of the cyclohexane ring. One common synthetic route involves the following steps:

    Acetylation: The amino groups on the cyclohexane ring are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Hydroxylation: The cyclohexane ring is hydroxylated using a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like osmium tetroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the acetylation and hydroxylation steps.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(acetylamino)-5-hydroxycyclohexane-1,2,3-triyl triacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The acetylamino groups can be reduced to amino groups.

    Substitution: The acetyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Oxidation of the hydroxyl groups can lead to the formation of cyclohexanone derivatives.

    Reduction: Reduction of the acetylamino groups can yield cyclohexane derivatives with free amino groups.

    Substitution: Substitution reactions can produce a variety of cyclohexane derivatives with different functional groups.

Scientific Research Applications

4,6-Bis(acetylamino)-5-hydroxycyclohexane-1,2,3-triyl triacetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.

    Industry: The compound can be used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4,6-Bis(acetylamino)-5-hydroxycyclohexane-1,2,3-triyl triacetate involves its interaction with specific molecular targets. The acetylamino groups can form hydrogen bonds with enzymes or receptors, while the hydroxyl groups can participate in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,6-Bis(acetylamino)-5-hydroxycyclohexane-1,2,3-triyl triacetate: can be compared with other cyclohexane derivatives such as:

Uniqueness

  • This compound is unique due to its specific combination of acetylamino and hydroxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

34348-60-2

Molecular Formula

C16H24N2O9

Molecular Weight

388.37 g/mol

IUPAC Name

(2,4-diacetamido-5,6-diacetyloxy-3-hydroxycyclohexyl) acetate

InChI

InChI=1S/C16H24N2O9/c1-6(19)17-11-13(24)12(18-7(2)20)15(26-9(4)22)16(27-10(5)23)14(11)25-8(3)21/h11-16,24H,1-5H3,(H,17,19)(H,18,20)

InChI Key

KQAGNQWUZPAEIG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C(C(C(C1OC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)O

Origin of Product

United States

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